Enhanced Lipophilicity (logP) vs. Non-Fluorinated Parent Scaffold
4-Fluoro-2-methyl-1H-benzo[d]imidazole exhibits a predicted logP of 2.01 , representing a substantial increase in lipophilicity compared to the non-fluorinated parent compound, 2-methyl-1H-benzo[d]imidazole, which has a reported logP of 1.32 [1]. This difference arises from the electron-withdrawing and hydrophobic contributions of the 4-fluoro substituent. The elevated logP can enhance membrane permeability and influence target engagement in cellular assays, making the fluorinated analog a distinct choice for optimizing bioavailability in early-stage drug discovery [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.01 |
| Comparator Or Baseline | 2-Methyl-1H-benzo[d]imidazole (parent scaffold): logP = 1.32 |
| Quantified Difference | ΔlogP = +0.69 (52% increase) |
| Conditions | Predicted values based on computational methods (ALOGPS, XLogP3) |
Why This Matters
For procurement decisions in medicinal chemistry, this quantifiable lipophilicity difference directly impacts formulation development, membrane permeability predictions, and SAR studies where balanced hydrophobicity is critical.
- [1] PubChem. 2-Methyl-1H-benzo[d]imidazole (CID 13194). Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
